4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Overview
Description
4-(3,4-Dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and pyridine rings.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[3,4-b]pyridine family include:
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one
- 4-(3,4-Dimethoxyphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine
- 4-(3,4-Dimethoxyphenyl)-3-phenyl-1,4-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of substituents, which contribute to its distinct properties and potential applications .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-15-9-8-13(10-16(15)26-2)14-11-17(24)21-20-18(14)19(22-23-20)12-6-4-3-5-7-12/h3-10,14H,11H2,1-2H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKTMPGQVFMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784239 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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